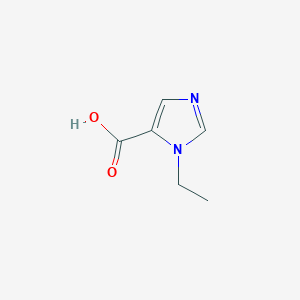

1-Ethyl-1H-imidazole-5-carboxylic acid

説明

Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry and Materials Science

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal, antihypertensive, and anticancer agents. nih.gov For instance, certain imidazole-5-carboxylic acid derivatives have been investigated as potent Angiotensin II receptor antagonists, highlighting their potential in treating hypertension. rsc.org

In the realm of materials science, imidazole and its derivatives are recognized for their role in the development of advanced materials. They are utilized in the synthesis of polymers and as ligands for the formation of metal-organic frameworks (MOFs). researchgate.netrsc.org The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the creation of porous materials with applications in gas storage, catalysis, and separation. researchgate.net Specifically, imidazole-based compounds have been shown to accelerate the crosslinking of polymers, such as epoxidized natural rubber, through the formation of imidazolium (B1220033) dicarboxylate species. rsc.org

Contextualizing 1-Ethyl-1H-imidazole-5-carboxylic Acid within the Broader Imidazole Family

This compound belongs to the class of N-substituted imidazole carboxylic acids. The presence of the ethyl group at the N-1 position prevents the tautomerism often seen in unsubstituted imidazoles, leading to a more defined molecular structure. The carboxylic acid functional group at the C-5 position is a key feature, as it can be readily modified to form esters, amides, and other derivatives. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which is a crucial aspect in drug design.

A notable example that underscores the potential of this structural motif is the radiolabeled analog, [11C]Metomidate (1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester), which is utilized as a tracer in Positron Emission Tomography (PET) for the imaging of adrenocortical tumors. ekb.eg This application demonstrates how the imidazole-5-carboxylic acid core can be adapted for sophisticated medical diagnostics. The synthesis of such derivatives often involves the esterification of the carboxylic acid group, a reaction for which this compound is a prime candidate. ekb.eg For instance, the synthesis of a related compound, (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, involves the alkalization of its sulfate (B86663) salt followed by extraction and crystallization. researchgate.net A similar strategy could be envisioned for the synthesis of the ethyl ester of this compound.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the broad interest in imidazole derivatives, a detailed survey of the scientific literature reveals a significant research gap concerning this compound itself. While its esters and other derivatives have found some mention, particularly in the context of medicinal chemistry, the parent carboxylic acid has been largely overlooked.

Key Research Gaps:

Detailed Synthesis and Characterization: While general methods for the synthesis of imidazole carboxylic acids exist, a specific, optimized, and thoroughly characterized synthesis for this compound is not well-documented in publicly available research. A one-pot synthesis method for a different imidazole-5-carboxylic acid derivative has been reported, which involved the reflux of reactants in DMSO followed by hydrolysis. nih.gov Investigating similar efficient synthesis strategies for the title compound is a key objective.

Medicinal Chemistry Exploration: There is a lack of published studies on the biological activities of this compound. Its potential as an Angiotensin II receptor antagonist, as suggested by patents for related compounds, remains to be experimentally verified. rsc.org A systematic evaluation of its bioactivity is a crucial area for future research.

Materials Science Applications: The potential of this compound as a ligand for the synthesis of novel MOFs or as a monomer for the creation of functional polymers has not been explored. Research into its coordination chemistry with various metal ions could unveil new materials with unique properties. rsc.orgresearchgate.net

Objectives for Comprehensive Investigation:

To develop and optimize a robust and scalable synthetic route for this compound and to fully characterize the compound using modern analytical techniques.

To conduct a thorough investigation of the biological properties of this compound and its simple derivatives, with a focus on its potential as a therapeutic agent.

To explore the utility of this compound as a building block in materials science, particularly in the synthesis of metal-organic frameworks and functional polymers.

A comprehensive investigation into these areas will not only fill the existing knowledge void but also potentially unlock new applications for this promising, yet understudied, chemical compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDVIFCTZBKLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559159 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-11-6 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Imidazole 5 Carboxylic Acid

Strategic Approaches to the Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a critical step in the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid. Modern organic synthesis offers several powerful methods, including one-pot multicomponent reactions and cycloadditions, to construct this heterocyclic scaffold.

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of substituted imidazoles by combining multiple reactants in a single step, which minimizes waste and simplifies purification processes. asianpubs.org The synthesis of the imidazole core often involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). researchgate.net

In the context of synthesizing an imidazole-5-carboxylate, a common approach involves reacting an α-dicarbonyl compound, an aldehyde, and an ammonia source. For instance, a one-pot reaction can be designed using glyoxal, an appropriate aldehyde, and ammonia, along with a reagent that can provide the C5-carboxylate functionality. A notable example is the synthesis of 2-aryl-1H-benzo[d]imidazole-5-carboxylic acid derivatives, which involves the reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite (B78146). medcraveonline.comresearchgate.net This highlights a strategy where the precursor to the carboxylic acid is part of one of the initial building blocks. While this specific example leads to a benzimidazole (B57391), the principle of using an aldehyde in a one-pot cyclization is broadly applicable to imidazole synthesis. medcraveonline.com

A crucial step in the synthesis of the target molecule is the introduction of the ethyl group at the N1 position of the imidazole ring. This is typically achieved through the alkylation of an imidazole precursor, often an ethyl imidazole-5-carboxylate. The regioselectivity of this reaction is paramount, as alkylation can potentially occur at either the N1 or N3 position.

The choice of protecting groups and reaction conditions can direct the alkylation to the desired nitrogen. For instance, using a bulky protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can control the regioselectivity of subsequent functionalization steps. nih.govnih.gov In a common procedure, a pre-formed ethyl 1H-imidazole-5-carboxylate can be deprotonated with a suitable base (e.g., sodium hydride) to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to yield ethyl 1-ethyl-1H-imidazole-5-carboxylate. The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF).

[3+2] Cycloaddition reactions are a powerful and convergent method for constructing five-membered heterocyclic rings like imidazoles. rsc.orgmdpi.com These reactions involve the combination of a three-atom component (dipole) with a two-atom component (dipolarophile). A particularly relevant strategy for synthesizing imidazole carboxylates is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov

A modern variation of this approach involves a one-pot, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ. nih.gov This method allows for the synthesis of highly substituted imidazole-4-carboxylates (which are tautomers of 5-carboxylates). For example, reacting an amine, an aldehyde, and a 1,2-diaza-1,3-diene precursor under microwave irradiation can lead to the formation of the imidazole ring with a carboxylate group already in place. nih.gov This approach offers high efficiency and control over the substitution pattern of the final product.

Carboxylic Acid Moiety Introduction and Modification

The final step in the synthesis is the formation of the carboxylic acid group. This is most commonly achieved by hydrolysis of a stable ester intermediate, although direct carboxylation methods are also being explored.

The most common and reliable method for obtaining the final carboxylic acid is the saponification of the corresponding ester, typically ethyl 1-ethyl-1H-imidazole-5-carboxylate. This hydrolysis is usually carried out under basic conditions.

The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. medcraveonline.comresearchgate.net The reaction mixture is typically heated under reflux to drive the reaction to completion. researchgate.net Following the hydrolysis, the reaction is cooled and acidified with a mineral acid (e.g., HCl) to protonate the resulting carboxylate salt, causing the final carboxylic acid product to precipitate, which can then be isolated by filtration. Microwave-assisted hydrolysis using potassium carbonate has also been reported as a simple and greener method for converting azolyl esters to their corresponding carboxylates. nih.gov

Direct carboxylation of the imidazole C-H bond is an advanced and atom-economical strategy, though it presents significant challenges in regioselectivity. The electronic properties of the imidazole ring dictate its reactivity; the C2 position is the most acidic, while the C5 position is highly reactive toward electrophilic substitution. nih.gov

One patented method describes the direct carboxylation of imidazoles to produce imidazole-4(5)-monocarboxylic acids by reacting the imidazole with carbon dioxide and an alkali metal carbonate at high temperatures (140–230 °C) and pressures (2–350 bar). google.com While effective for certain substrates, controlling the regioselectivity to exclusively target the C5 position in a 1-substituted imidazole like 1-ethyl-1H-imidazole can be difficult. Another approach involves the direct carboxylation of 1,3-dialkylimidazolium salts with CO2, which typically functionalizes the C2 position. researchgate.net These methods highlight the potential for direct C-H functionalization, but the more established route of constructing the ring with a latent carboxyl group (i.e., an ester) followed by hydrolysis remains the more common and predictable strategy for synthesizing this compound.

Table of Compounds

Purification and Characterization Methodologies for High Purity Synthesis

Achieving high purity of this compound is critical for its subsequent applications. This section outlines the principal techniques employed for its purification and the analytical methods for its validation.

Recrystallization remains a fundamental and effective method for the purification of crude this compound. The selection of an appropriate solvent system is paramount for successful purification. The ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.

A common procedure involves dissolving the crude product in a suitable solvent at its boiling point to create a saturated solution. Upon gradual cooling, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. For instance, a related compound, (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is crystallized from 2,2'-oxybispropane. sigmaaldrich.com In some cases, a mixture of solvents is employed to achieve the desired solubility profile.

| Parameter | Description |

| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. |

| Common Solvents | Water, Ethanol, Methanol, Ethyl Acetate, Acetone, or mixtures thereof. |

| Procedure | 1. Dissolve crude product in a minimal amount of hot solvent. 2. Allow the solution to cool slowly to induce crystallization. 3. Filter the purified crystals. 4. Wash the crystals with a small amount of cold solvent. 5. Dry the crystals to remove residual solvent. |

| Advantages | Cost-effective, scalable, and can yield high-purity products. |

Chromatographic techniques are indispensable for the fine purification of this compound, especially for removing structurally similar impurities.

Column Chromatography is often used for preparative scale purification. The crude compound is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the compound and impurities to the stationary phase. For the purification of related imidazole esters, column chromatography using a dichloromethane (B109758):methanol solvent system over silica gel has been reported. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for achieving very high purity. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For imidazole carboxylic acid derivatives, a common mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. nih.govsigmaaldrich.com

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Dichloromethane:Methanol gradient | Preparative Purification |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with Phosphoric Acid or Formic Acid | Analytical & Preparative Purification |

Once purified, the identity and purity of this compound are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number of different types of protons and their chemical environments. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the two imidazole ring protons (singlets), and the carboxylic acid proton (a broad singlet).

¹³C NMR provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the ethyl carbons, the imidazole ring carbons, and the carboxyl carbon.

Mass Spectrometry (MS) determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique confirms the molecular formula of the target compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and C-N and C=C stretches associated with the imidazole ring.

| Technique | Information Obtained | Expected Signals for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for ethyl group (CH₃, CH₂), imidazole ring protons, and carboxylic acid proton. |

| ¹³C NMR | Carbon skeleton | Signals for ethyl carbons, imidazole ring carbons, and carboxyl carbon. |

| Mass Spectrometry | Molecular weight | A molecular ion peak corresponding to the mass of the compound. |

| IR Spectroscopy | Functional groups | Broad O-H stretch, C=O stretch, C-N and C=C stretches. |

Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic methods is a major focus in modern chemistry, driven by the need for environmentally friendly and economically viable processes.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane and N,N-dimethylformamide with more benign alternatives such as water, ethanol, or dimethyl carbonate. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a strategy that often improves atom economy. researchgate.netmedcraveonline.com

Use of Catalysts: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For instance, the use of catalysts can enhance reaction rates and selectivity under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is an example of an energy-efficient method that can significantly shorten reaction times. nih.gov

One-pot synthesis of imidazole derivatives using reagents like sodium dithionite, which is a less hazardous reducing agent, exemplifies a greener approach. medcraveonline.com

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and produce the target compound in high yield and purity. Optimization of reaction conditions is a critical step in achieving these goals.

Key parameters that are typically optimized include:

Temperature: Balancing reaction rate with the stability of reactants and products.

Pressure: Particularly relevant for reactions involving gaseous reagents.

Concentration: Affects reaction kinetics and can influence product distribution.

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency.

Reaction Time: Ensuring the reaction goes to completion while avoiding the formation of degradation products.

The development of robust and efficient work-up and purification procedures is also crucial for industrial-scale production. Continuous flow chemistry is an emerging technology that offers advantages in terms of safety, scalability, and process control for the manufacturing of fine chemicals.

| Parameter for Optimization | Objective | Example |

| Solvent | Minimize environmental impact, improve safety and facilitate product isolation. | Using water or ethanol instead of chlorinated solvents. semanticscholar.org |

| Catalyst | Increase reaction rate and selectivity, allow for milder reaction conditions. | Employing heterogeneous catalysts for easy separation and recycling. |

| Temperature & Time | Reduce energy consumption and minimize side reactions. | Lowering reaction temperatures and shortening reaction times through catalysis. nih.gov |

| Process | Enhance scalability, safety, and control. | Transitioning from batch to continuous flow manufacturing. |

Theoretical and Computational Investigations of 1 Ethyl 1h Imidazole 5 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Ethyl-1H-imidazole-5-carboxylic acid. These studies provide a foundational understanding of the molecule's stability, reactivity, and aromatic character.

Molecular Orbitals and Reactivity Indices

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For carboxylic acids, the HOMO is often localized on the oxygen atoms of the carboxyl group, indicating these are likely sites for electrophilic attack. quora.com The LUMO, conversely, is typically centered on the carbonyl carbon, marking it as a prime target for nucleophilic attack. quora.com In this compound, the imidazole (B134444) ring also contributes significantly to the frontier orbitals.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Reactivity indices derived from quantum chemical calculations, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactivity. These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Conceptual Reactivity Descriptors for this compound

| Descriptor | Conceptual Significance | Expected Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Primarily located on the carboxylate oxygen atoms and imidazole ring nitrogens. |

| LUMO Energy | Electron-accepting ability | Primarily located on the carboxyl carbon and parts of the imidazole ring. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap is expected, indicative of a stable but reactive molecule. |

| Electronegativity | Tendency to attract electrons | Moderate to high, influenced by the nitrogen and oxygen atoms. |

| Chemical Hardness | Resistance to change in electron distribution | A measure of the molecule's stability. |

Aromaticity and Tautomerism within the Imidazole Ring System

The imidazole ring is an aromatic heterocycle, a property that confers significant stability. Aromaticity can be computationally assessed through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the imidazole core in this compound.

Tautomerism is a key feature of the imidazole ring system, where a proton can potentially shift between the two nitrogen atoms. researchgate.net In the case of this compound, the ethyl group at the N1 position prevents this typical proton tautomerism. However, prototropic tautomerism involving the carboxylic acid group and the N3 nitrogen of the imidazole ring can be investigated computationally. researchgate.netmdpi.com Theoretical calculations can determine the relative energies of these tautomers, predicting the most stable form in different environments (gas phase or solution). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. tandfonline.com By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of the ethyl group and the carboxylic acid substituent relative to the imidazole ring.

These simulations are crucial for understanding how the molecule might change its shape to fit into a biological receptor or interact with its environment. The results of an MD simulation can be analyzed to identify the most populated conformational states and the energy barriers between them.

Docking Studies and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. researchgate.netdoi.org For this compound, docking studies could be employed to explore its potential as an inhibitor of various enzymes. Imidazole-containing compounds are known to interact with a wide range of biological targets. researchgate.netarabjchem.orgnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible binding poses and scores them based on factors like intermolecular forces, shape complementarity, and desolvation penalties.

The results of docking studies can predict key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the ethyl group and the imidazole ring. nih.gov These predictions are invaluable for the structure-based design of new and more potent enzyme inhibitors. nih.gov

Computational Spectroscopy (e.g., Predicted NMR, IR, UV-Vis Spectra)

Computational methods can also predict the spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are based on the calculated electron density around each nucleus. Comparing the computed spectrum with an experimental one can aid in the assignment of peaks and structural verification. medcraveonline.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. medcraveonline.com These calculations can help in identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-N stretching modes of the imidazole ring. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can provide insight into the π-π* and n-π* transitions within the imidazole ring and the carboxyl group. researchgate.net

Mechanistic Elucidation of 1 Ethyl 1h Imidazole 5 Carboxylic Acid S Biological Interactions

Target Identification and Binding Affinity Studies

The interaction of 1-Ethyl-1H-imidazole-5-carboxylic acid with biological macromolecules is predicated on its structural features: the imidazole (B134444) ring, the carboxylic acid group, and the N1-ethyl substituent. These components dictate the compound's ability to bind to specific enzymes and receptors.

Derivatives of imidazole-5-carboxylic acid have been investigated for their antagonistic activity at the Angiotensin II AT1 receptor, suggesting a potential role in modulating the renin-angiotensin system. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of these derivatives have shown that specific structural features are crucial for high-affinity binding to the receptor. nih.gov

Furthermore, other imidazole derivatives have been synthesized and evaluated as analogues of moclobemide (B1677376), a known monoamine oxidase-A (MAO-A) inhibitor. brieflands.com Certain N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides demonstrated more potent antidepressant activity in preclinical models than moclobemide itself, indicating that the imidazole-5-carboxamide scaffold can effectively interact with the MAO-A enzyme. brieflands.com

The imidazole core is a versatile pharmacophore that can interact with a range of biological targets. For instance, benzimidazole (B57391) derivatives, which share the imidazole ring, have been shown to interact with macromolecules like proteins and enzymes. medcraveonline.com

The carboxylic acid and imidazole moieties of this compound are capable of forming multiple hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the imidazole ring can also participate in hydrogen bonding. zenodo.org

The formation of a "carboxylic acid-imidazole synthon" through non-covalent interactions is a known phenomenon in supramolecular chemistry and provides a model for how this compound might interact with protein side chains, such as the imidazole ring of histidine. researchgate.net Studies on imidazole-4,5-dicarboxylic acid derivatives have revealed reliable hydrogen-bonding motifs, including the formation of intermolecular N-H···O and N-H···N hydrogen-bonded dimers in amide-ester derivatives. consensus.app The imidazole ring itself, depending on its protonation state, can act as either a donor or an acceptor of hydrogen bonds, which can significantly influence the conformational preferences of molecules containing this group. nih.gov

The imidazole ring contains two nitrogen atoms that are suitable for coordinating with metal ions. azjournalbar.com This property is fundamental to the function of many metalloenzymes where a histidine residue's imidazole side chain coordinates with a metal cofactor. The nitrogen atoms of the imidazole ring in this compound can similarly be expected to chelate metal ions. ekb.eg

Studies on 1H-imidazole have shown that it can act as a monodentate ligand, forming complexes with various transition metals such as Cr³⁺, Co²⁺, and Zn²⁺ through one of its nitrogen atoms. azjournalbar.comazjournalbar.com The coordination of the metal ion often occurs via the deprotonated nitrogen atom. azjournalbar.com The ability of the imidazole moiety to coordinate with metal ions is a key aspect of its role in biological systems and drug-target interactions. researchgate.net A study on a cadmium(II) complex demonstrated that 1-ethyl-1H-imidazole can coordinate to the metal center through its N3 atom. iucr.org

Modulation of Biochemical Pathways

Based on the observed interactions of its derivatives with specific receptors, this compound could potentially modulate biochemical pathways. For instance, by acting as an antagonist at the Angiotensin II AT1 receptor, its derivatives can interfere with the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. nih.gov

Similarly, the inhibition of MAO-A by related imidazole carboxamides suggests a potential to modulate neurotransmitter levels in the brain. brieflands.com MAO-A is a key enzyme in the degradation of monoamines such as serotonin, norepinephrine, and dopamine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is a common mechanism for antidepressant drugs.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific SAR studies for this compound are not extensively documented, research on related imidazole derivatives provides valuable insights into how structural modifications influence biological activity.

In a study of imidazole-coumarin conjugates with anti-HCV activity, it was found that an unsubstituted N-H at the N(1) position of the imidazole nucleus was beneficial for the selective index of the compounds when compared to those with a β-D-ribofuranosyl moiety at this position. mdpi.com This suggests that for certain biological targets, a smaller, hydrogen-bonding group at N1 is preferred.

Conversely, in the case of MAO-A inhibitors, the presence of a larger substituent at the N1 position, such as a benzyl (B1604629) group, was a feature of potent analogues. brieflands.com This highlights that the optimal N1-substituent is highly dependent on the specific biological target and the nature of its binding pocket.

The following table summarizes the influence of N1-substitution on the biological activity of different imidazole-5-carboxylic acid derivatives:

| Compound Series | N1-Substituent | Biological Target/Activity | Influence of N1-Substituent on Activity | Reference |

|---|---|---|---|---|

| Imidazole-coumarin conjugates | H vs. β-D-ribofuranosyl | Anti-HCV activity | An N-H group at N1 led to a better selective index compared to the larger ribofuranosyl group. | mdpi.com |

| Moclobemide analogues | Benzyl | MAO-A inhibition | The presence of a benzyl group at N1 was a common feature in potent inhibitors. | brieflands.com |

| Angiotensin II receptor antagonists | Various alkyl and benzyl groups | Angiotensin II AT1 receptor | The nature of the N1-substituent significantly impacts binding affinity. | nih.gov |

Role of the C5-Carboxylic Acid Moiety in Target Recognition

The carboxylic acid group at the C5 position of the imidazole ring is a pivotal functional group that plays a crucial role in the molecular recognition and binding of this compound to its biological targets. This moiety, being ionizable at physiological pH, can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions, which are fundamental for high-affinity ligand-receptor binding. unina.itwiley-vch.de

Research on structurally related imidazole-5-carboxylic acid derivatives has provided valuable insights into the significance of this acidic group. For instance, in a quantitative structure-activity relationship (QSAR) study of imidazole-5-carboxylic acid analogs as Angiotensin II receptor antagonists, the presence and properties of the carboxylic acid group were found to be critical for their biological activity. nih.gov The descriptors identified in the QSAR model highlighted the importance of hydrogen bond acceptors, a role effectively fulfilled by the carboxylate group. nih.gov

Impact of Additional Substituents on the Imidazole Ring (e.g., Halogenation, Nitration)

The introduction of additional substituents, such as halogens or nitro groups, onto the imidazole ring of this compound can significantly modulate its physicochemical properties and, consequently, its biological activity. These modifications can influence the compound's electronic distribution, lipophilicity, and steric profile, thereby affecting its target affinity, selectivity, and pharmacokinetic properties.

Nitration: The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties of the imidazole ring. Its introduction can enhance the acidity of the carboxylic acid and influence the hydrogen-bonding capacity of the imidazole nitrogens. The presence of a nitro group in imidazole derivatives has been associated with various biological activities. pharmacyjournal.net For example, nitroimidazole compounds are known for their bactericidal properties. pharmacophorejournal.com However, the introduction of a nitro group also increases the potential for metabolic reduction, which can lead to the formation of reactive intermediates.

The strategic placement of these substituents is critical. The specific position of a halogen or nitro group on the imidazole ring will determine its influence on the molecule's interaction with its biological target.

Comparative Analysis with Structurally Similar Imidazole Derivatives

For instance, comparing this compound with its 1-methyl analog can reveal the impact of the alkyl chain length at the N1 position. While both ethyl and methyl groups are small alkyl chains, the slight increase in lipophilicity and steric bulk of the ethyl group could influence binding affinity and selectivity. A study comparing 2-methylimidazole (B133640) and 4-methylimidazole (B133652) demonstrated that even the position of a methyl group can significantly affect the biological outcome, in this case, the mortality rate in zebrafish larvae. researchgate.net

Furthermore, a comparison with imidazole derivatives where the carboxylic acid group is at a different position (e.g., C2 or C4) can underscore the importance of the C5-substitution pattern for a specific biological target. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives as metallo-β-lactamase inhibitors has shown that the position of the carboxylic acid is critical for its function as a core metal-binding pharmacophore. nih.gov

The table below presents a hypothetical comparative analysis based on general structure-activity relationship principles observed in imidazole derivatives.

| Compound | N1-Substituent | C5-Substituent | Expected Impact on a Hypothetical Receptor Interaction |

| This compound | Ethyl | Carboxylic Acid | The ethyl group may provide favorable hydrophobic interactions, while the C5-carboxylic acid is crucial for ionic and hydrogen bonding. |

| 1-Methyl-1H-imidazole-5-carboxylic acid | Methyl | Carboxylic Acid | Reduced hydrophobic interaction from the smaller methyl group might lead to a slight decrease in binding affinity compared to the ethyl analog. |

| 1-Ethyl-1H-imidazole | Ethyl | Hydrogen | The absence of the carboxylic acid would likely result in a significant loss of binding affinity due to the lack of key ionic and hydrogen bond interactions. |

| 2-Ethyl-1H-imidazole-4-carboxylic acid | Ethyl | Carboxylic Acid at C4 | The altered position of the carboxylic acid could lead to a different binding mode or a complete loss of activity if the C5 position is critical for target recognition. |

This comparative approach is fundamental in medicinal chemistry for optimizing lead compounds and developing new drugs with improved efficacy and selectivity. researchgate.net

Advanced Derivatization and Functionalization of 1 Ethyl 1h Imidazole 5 Carboxylic Acid

Esterification Reactions for Prodrug Development or Synthetic Intermediates

The carboxylic acid functional group of 1-Ethyl-1H-imidazole-5-carboxylic acid is a prime target for esterification. This reaction is pivotal for two main purposes: creating prodrugs with improved pharmacokinetic properties and generating key synthetic intermediates for building more complex molecules. uobabylon.edu.iqgoogle.com

Prodrug Development: Esterification is a common and effective strategy in prodrug design. uobabylon.edu.iq For carboxylic acid-containing drugs, which are often polar and may have poor membrane permeability, converting the acid to an ester mask this polarity. uobabylon.edu.iq This modification increases lipophilicity, which can enhance absorption. uobabylon.edu.iq In the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid, releasing the drug at the desired site of action. uobabylon.edu.iq While specific prodrugs of this compound are not detailed in the provided sources, the principle is widely applied to similar structures. For example, the antibiotic ampicillin's oral absorption is significantly improved by creating ester prodrugs like pivampicillin (B1678493) and bacampicillin. uobabylon.edu.iq

Synthetic Intermediates: The conversion of imidazole (B134444) carboxylic acids to their ester forms, particularly ethyl or methyl esters, is a foundational step in many synthetic pathways. google.commdpi.comnih.gov These ester intermediates are often more soluble in organic solvents and less reactive than the parent carboxylic acid, making them easier to handle in subsequent reactions. The ester group can be readily hydrolyzed back to the carboxylic acid, often under basic conditions using reagents like sodium hydroxide (B78521), once other synthetic modifications are complete. medcraveonline.comresearchgate.net For instance, the synthesis of Olmesartan, an antihypertensive drug, utilizes 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester as a key intermediate. google.com Similarly, various 1,5-diaryl-1H-imidazole-4-carboxylate esters are crucial intermediates that are later converted to their corresponding carboxylic acids or carbohydrazides. mdpi.comnih.gov

Table 1: Examples of Esterification in Imidazole-based Synthesis

| Intermediate Compound | Parent Acid Type | Purpose of Esterification | Reference |

|---|---|---|---|

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | 1,5-Diaryl-1H-imidazole-4-carboxylic acid | Key intermediate for synthesis of target carboxylic acids and carbohydrazides. mdpi.comnih.gov | mdpi.comnih.gov |

| Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | 2-(Cyanomethyl)-1H-benzo[d]imidazole-5-carboxylic acid | Intermediate for the synthesis of coumarin-benzimidazole hybrids. researchgate.net | researchgate.net |

| 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid, ethyl ester | 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid | Key intermediate in the synthesis of the antihypertensive drug Olmesartan. google.com | google.com |

| (-)-Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | (-)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid sulfate (B86663) | Isolation and purification of the final ester product. |

Amidation and Amidine Formation for Enhanced Bioactivity

Converting the carboxylic acid group to an amide is another cornerstone of derivatization, often leading to compounds with enhanced or novel biological activities. The amide bond is a key feature in over 25% of known drugs due to its stability and hydrogen bonding capabilities. derpharmachemica.com

Amidation Reactions: Direct condensation of a carboxylic acid with an amine is a common method for forming amides. nih.gov This typically requires an activating agent or coupling reagent to facilitate the reaction. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or combinations like titanium tetrachloride (TiCl₄) in pyridine (B92270) can be used to mediate the coupling of carboxylic acids with various amines, including anilines and alkylamines, to produce the corresponding amides in moderate to excellent yields. nih.govnih.gov For example, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as the condensing agent. derpharmachemica.com The resulting carboxamides are studied for their potential therapeutic properties. derpharmachemica.com In another instance, an indole-2-carboxylic acid was activated with CDI before being coupled with 3-(1H-imidazol-1-yl)propan-1-amine to form a complex amide. nih.gov

The conversion can also proceed via an ester intermediate. nih.gov For example, 1,5-diaryl-1H-imidazole-4-carboxylate esters can be reacted with hydrazine (B178648) monohydrate to yield the corresponding carbohydrazides, a type of amide derivative. nih.gov

Amidine Formation: While direct synthesis of amidines from this compound is not extensively detailed, amidine functionalities are recognized for their biological importance. They are often considered bioisosteres of carboxylic acids and can interact strongly with biological targets. The synthesis of amidines typically involves the reaction of a nitrile with an amine or the treatment of an amide or thioamide with an activating agent followed by an amine.

Table 2: Examples of Amidation Reactions on Imidazole Scaffolds

| Starting Material | Amine/Reagent | Product Type | Condensing Agent/Method | Reference |

|---|---|---|---|---|

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfanilamide, Isoniazid, etc. | Carboxamides | Phosphorus oxychloride | derpharmachemica.com |

| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | Hydrazine monohydrate | Carbohydrazides | Direct reaction with ester | nih.gov |

| 5-(Benzyloxy)-1H-indole-2-carboxylic acid | 3-(1H-Imidazol-1-yl)propan-1-amine | Indole-2-carboxamide | 1,1'-Carbonyldiimidazole (CDI) | nih.gov |

| General Carboxylic Acids | Various Amines | Amides | Titanium tetrachloride (TiCl₄) in pyridine | nih.gov |

Introduction of Heterocyclic and Aromatic Moieties

Attaching additional heterocyclic or aromatic rings to the this compound framework can significantly alter the molecule's size, shape, and electronic properties, often leading to new biological activities. These moieties can be introduced at various positions on the imidazole ring.

Research has shown the successful synthesis of complex structures where the imidazole core is linked to other ring systems. For example, 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized, featuring aryl groups at both the N-1 and C-5 positions. mdpi.comnih.gov The synthesis often involves a cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride, which already contains one of the aryl groups. mdpi.comnih.gov Another approach involves a one-pot reductive cyclization to create fused ring systems, such as benzimidazoles, which are bioisosteres of natural nucleotides and can interact readily with biological macromolecules. medcraveonline.com In one study, a new benzimidazole (B57391) carboxylic acid was synthesized by reacting an ethyl nitrobenzoate derivative with a substituted benzaldehyde, followed by hydrolysis of the resulting ester. medcraveonline.com Furthermore, the imidazole ring of a topsentin (B55745) analog has been replaced by a 1,2,4-oxadiazole (B8745197) core to generate compounds with anticancer potential. mdpi.com

Table 3: Examples of Heterocyclic and Aromatic Functionalization

| Core Scaffold | Introduced Moiety | Synthetic Strategy | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Imidazole-4-carboxylate | Diaryl groups | Cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. nih.gov | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | nih.gov |

| Imidazole | Benzene ring | One-pot reductive cyclization. medcraveonline.com | Benzimidazole-5-carboxylic acid derivatives | medcraveonline.com |

| Imidazole analog | 1,2,4-Oxadiazole | Cyclodehydration of an N-acylamidoxime intermediate. mdpi.com | Oxadiazole derivatives | mdpi.com |

Conjugation Strategies for Targeted Delivery or Imaging Applications

Conjugation involves linking the core molecule to another functional unit to impart a specific property, such as targeting a particular cell type or enabling detection by an imaging modality.

A key application of conjugation is the development of radiotracers for Positron Emission Tomography (PET) imaging. unimi.it PET is a non-invasive imaging technique that uses molecules labeled with a positron-emitting radionuclide (like ¹⁸F, ¹²³I, or ¹³¹I) to visualize and measure biological processes in vivo. unimi.itmdpi.com The derivatized imidazole carboxylic acid acts as the pharmacophore, directing the tracer to a specific biological target. unimi.it

A prominent example is the development of ¹²³/¹³¹I-1-[1-(4-iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide (IMAZA). researchgate.net This compound is a radiotracer designed for the diagnosis and potential treatment of adrenocortical tumors. researchgate.net In this molecule, the core 1H-imidazole-5-carboxylic acid structure is heavily functionalized:

An ethyl group at the N-1 position is replaced with a (R)-1-(4-iodophenyl)ethyl group. The iodine atom is the site for radiolabeling with ¹²³I or ¹³¹I.

The carboxylic acid is converted to an azetidinylamide.

This derivatization strategy allows the stable incorporation of a radioisotope while maintaining the molecule's ability to bind to its biological target. researchgate.net The development of such tracers is crucial for advancing molecular imaging and radiopharmaceutical chemistry. unimi.it

Table 4: Example of a Radiotracer Derived from an Imidazole-5-Carboxylic Acid

| Radiotracer Name | Core Structure | Key Modifications | Radioisotope | Application | Reference |

|---|---|---|---|---|---|

| IMAZA | 1H-imidazole-5-carboxylic acid | N-1 sub: (R)-1-(4-iodophenyl)ethyl; C-5 sub: Azetidinylamide | ¹²³I / ¹³¹I | Diagnosis and treatment of adrenocortical tumors. researchgate.net | researchgate.net |

Derivatization for Analytical Techniques (e.g., GC Derivatization)

The analysis of carboxylic acids by techniques like Gas Chromatography (GC) often requires a derivatization step. colostate.edugcms.cz Carboxylic acids are polar and have low volatility due to hydrogen bonding, making them unsuitable for direct GC analysis. colostate.edu Derivatization converts the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common Derivatization Methods for GC:

Esterification (Alkylation): This is one of the most common methods. The carboxylic acid is converted into an ester, typically a methyl ester, using reagents like diazomethane (B1218177) or dimethylformamide dialkylacetals. colostate.edu This process replaces the active hydrogen on the hydroxyl group, reducing polarity and increasing volatility. gcms.cz

Silylation: This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com The resulting TMS-esters are much more volatile and suitable for GC analysis. colostate.edu

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be used to improve ionization efficiency and chromatographic behavior. tulane.edunih.gov Amidation is a common derivatization reaction for LC analysis, where the carboxylic acid is coupled with an amine-containing reagent. nih.gov This can introduce a readily ionizable group, enhancing detection sensitivity in the mass spectrometer. tulane.edusemanticscholar.org

Table 5: Common Derivatization Techniques for Carboxylic Acid Analysis

| Analytical Technique | Purpose of Derivatization | Reaction Type | Common Reagents | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability. colostate.edu | Esterification (Alkylation) | Diazomethane, Dimethylformamide dialkylacetals | Methyl/Alkyl esters | colostate.edu |

| Gas Chromatography (GC) | Increase volatility and thermal stability. sigmaaldrich.com | Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) esters | sigmaaldrich.comresearch-solution.com |

| Liquid Chromatography (LC-MS) | Improve ionization and chromatographic behavior. nih.gov | Amidation | Amine-containing reagents (e.g., 4-bromo-N-methylbenzylamine) | Amides | tulane.edunih.gov |

Emerging Research Applications of 1 Ethyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Building Block in Complex Organic Synthesis

The intrinsic reactivity and functional group arrangement of 1-ethyl-1H-imidazole-5-carboxylic acid make it a valuable building block in organic synthesis. Its imidazole (B134444) ring can participate in various chemical transformations, serving as a scaffold to construct more elaborate molecular architectures.

The imidazole framework is a key component in many biologically active and structurally complex polyheterocyclic systems. Fused imidazole systems, such as benzimidazoles, have garnered significant attention in medicinal chemistry due to their ability to interact with biological macromolecules like proteins and enzymes. medcraveonline.com Derivatives of imidazole-5-carboxylic acid serve as crucial precursors in the synthesis of these fused systems. medcraveonline.com

One-pot synthesis methods, which are valued for their efficiency and reduced environmental impact, have been developed for creating benzimidazole (B57391) derivatives. medcraveonline.comresearchgate.net For instance, a one-pot reductive cyclization reaction utilizing sodium dithionite (B78146) can be employed to synthesize complex benzimidazole-5-carboxylates from nitroaromatic precursors. researchgate.net This approach highlights the utility of imidazole carboxylic acid derivatives in constructing diverse heterocyclic libraries. Research has demonstrated the synthesis of novel benzimidazole molecules, such as 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, through heterocyclization followed by hydrolysis, showcasing the stepwise construction of polyheterocyclic structures from simpler imidazole-based starting materials. medcraveonline.com

Beyond discrete molecular synthesis, this compound and its analogues are utilized in the development of functional organic materials. The conjugated π-system of the imidazole ring, combined with the potential for modification at the carboxylic acid and nitrogen positions, allows for the tuning of electronic and photophysical properties. This makes these compounds suitable precursors for materials such as specialized dyes. The ability to create a variety of derivatives enables the systematic adjustment of the material's properties for specific applications.

Coordination Chemistry and Materials Science

The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group in this compound make it an excellent ligand for coordinating with metal ions. This property is extensively exploited in both catalysis and the construction of advanced solid-state materials.

The imidazole moiety is a cornerstone in the design of ligands for catalytic applications. researchgate.net Derivatives of this compound can act as ligands to form stable complexes with various metal ions, which can then function as catalysts in a range of organic transformations. For example, nickel-catalyzed cyclization reactions can utilize such complexes.

Researchers have developed novel metallosurfactants for catalysis in aqueous media using an imidazole-4,5-dicarboxylic acid backbone. mdpi.comnih.gov By functionalizing the dicarboxylic acid, they created palladium(II) complexes that act as efficient catalysts for reactions like Suzuki-Miyaura coupling. mdpi.comnih.gov This demonstrates how the imidazole carboxylic acid scaffold can be adapted to create sophisticated catalytic systems with tailored properties for green chemistry applications. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole dicarboxylic acids are particularly effective ligands for MOF synthesis due to their multiple coordination sites and ability to form robust, multidimensional networks. walshmedicalmedia.com These materials have applications in gas storage, separation, and catalysis. globethesis.commdpi.com

Systematic studies have shown that imidazole-4,5-dicarboxylic acid and its derivatives can be used to construct a wide array of MOFs with diverse topologies, including 1D chains, 2D grids, and 3D networks. walshmedicalmedia.comresearchgate.net The specific structure is often influenced by factors like the metal ion used, pH, and reaction temperature. walshmedicalmedia.com For instance, researchers have successfully synthesized a series of MOFs using 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid with various metal ions such as Cd(II), Sr(II), Zn(II), and Mn(II), resulting in frameworks with interesting properties like 1D hexagonal channels and interpenetrating networks. rsc.org These examples underscore the critical role of the imidazole carboxylic acid motif in creating highly ordered, functional materials.

| Ligand | Metal Ion | Resulting Structure Type | Reference |

|---|---|---|---|

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | 3D non-interpenetrated framework with 1D open channels | rsc.org |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 2D sheet structure with infinite distorted hexagonal rings | rsc.org |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Zn(II) | 3D network with infinite 1D-hexagonal channels | rsc.org |

| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Pb(II) | 2D framework | rsc.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Co(II) | 3D metal-organic framework | researchgate.net |

Pharmacological and Medicinal Chemistry Prospects

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netnih.gov this compound is being explored as a valuable pharmacophore—a molecular framework carrying the essential features responsible for a drug's biological activity—in the design of new therapeutic agents. Its ability to interact with enzymes and receptors makes it a prime candidate for drug discovery programs. medcraveonline.com

Exploration as a Pharmacophore in Drug Design

The imidazole ring, a core component of this compound, is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. medcraveonline.com As a pharmacophore, this heterocyclic system offers a unique combination of features. The nitrogen atoms can act as hydrogen bond donors and acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. Furthermore, the imidazole nucleus is a bioisostere of natural nucleotides, enabling it to interact with macromolecules like enzymes and receptors. medcraveonline.com

In the specific case of this compound, the substituents at the 1 and 5 positions are crucial in defining its pharmacophoric character. The ethyl group at the N-1 position introduces a lipophilic character, which can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The carboxylic acid group at the C-5 position is a key functional group that is often ionized at physiological pH. wiley-vch.de This anionic center can form strong ionic interactions and hydrogen bonds with positively charged residues, such as arginine and lysine, in the binding sites of target proteins. wiley-vch.de

Quantitative structure-activity relationship (QSAR) studies on related imidazole-5-carboxylic acid derivatives have highlighted the importance of these substitutions for biological activity. For instance, in the context of angiotensin II AT1 receptor antagonists, the carboxylic acid moiety is a critical feature for binding. nih.gov The nature of the substituent at the N-1 position significantly modulates the antagonistic activity, indicating its role in orienting the molecule within the receptor's binding pocket and establishing favorable interactions. While direct studies on this compound as a pharmacophore are not extensively detailed, the established principles of medicinal chemistry and the findings from related analogues strongly suggest that the combination of the imidazole core, the N-1 ethyl group, and the C-5 carboxylic acid creates a versatile pharmacophore with the potential for development in various therapeutic areas.

Development of New Therapeutics based on Imidazole Scaffolds

The imidazole scaffold, as exemplified by this compound, has served as a foundational structure for the development of a wide array of therapeutic agents with diverse biological activities. The versatility of the imidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties and the generation of extensive compound libraries for screening. nih.gov

Research into imidazole derivatives has yielded compounds with significant potential in several therapeutic areas, including:

Anticancer Agents: Benzimidazole derivatives, which are structurally related to imidazole, have been shown to act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. medcraveonline.com By inhibiting PARP, these compounds can enhance the efficacy of chemotherapy and radiation in cancer treatment.

Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal and antibacterial drugs. nih.gov Derivatives of imidazole have demonstrated broad-spectrum antimicrobial activity, and ongoing research aims to develop new compounds to combat the growing problem of microbial resistance. nih.gov

Antiviral Agents: Imidazole-containing compounds have been investigated for their antiviral properties. For example, derivatives have been synthesized and tested for their ability to inhibit the hepatitis C virus (HCV). mdpi.com

Anti-inflammatory Agents: Certain benzimidazole derivatives have been identified as inhibitors of cyclooxygenase (COX), an enzyme responsible for the production of pro-inflammatory prostaglandins. medcraveonline.com

Antihypertensive Agents: As mentioned previously, imidazole-5-carboxylic acid derivatives have been explored as angiotensin II receptor antagonists, which are a cornerstone in the management of hypertension. nih.gov

Anticonvulsant Agents: Studies have shown that some substituted indolo-imidazole derivatives possess anticonvulsant activity, suggesting a potential role in the treatment of epilepsy. jocpr.com

The following table summarizes the therapeutic potential of various imidazole-based scaffolds:

| Therapeutic Area | Target/Mechanism of Action | Example Scaffold |

| Oncology | PARP Inhibition | Benzimidazole |

| Infectious Diseases | Broad-spectrum antimicrobial | Imidazole derivatives |

| Virology | Hepatitis C Virus (HCV) inhibition | Imidazole-coumarin conjugates |

| Inflammation | Cyclooxygenase (COX) Inhibition | Benzimidazole derivatives |

| Cardiology | Angiotensin II Receptor Antagonism | Imidazole-5-carboxylic acids |

| Neurology | Anticonvulsant activity | Indolo-imidazoles |

Agrochemical Development

In addition to its applications in medicine, the imidazole scaffold is also a significant pharmacophore in the development of agrochemicals. nih.gov The unique chemical properties of the imidazole ring have been leveraged to design and synthesize novel herbicides and fungicides for crop protection.

Carboxylic acid amides are a known class of agricultural fungicides, and research has been conducted on novel derivatives to combat resistant pathogens. rsc.org Furthermore, a patent for 1H-imidazole-5-carboxylic acid derivatives describes their use as herbicidal agents. These compounds have demonstrated efficacy in controlling weeds in various crops, including barley, rye, oats, rice, and maize, with both pre- and post-emergence applications. The herbicidal activity is influenced by the nature of the substituents on the imidazole ring.

The development of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to imidazole derivatives, has shown promising herbicidal activity. One such compound, I-26, exhibited 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L, outperforming the control herbicide butachlor. nih.gov Another derivative, I-05, displayed excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at an application rate of 150 g/ha. nih.gov

The following table presents data on the herbicidal efficacy of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides:

| Compound | Target Weed | Concentration/Rate | Inhibition (%) |

| I-26 | Portulaca oleracea | 10 mg/L | 100 |

| I-26 | Abutilon theophrasti | 10 mg/L | 100 |

| Butachlor (Control) | Portulaca oleracea | 10 mg/L | 50 |

| Butachlor (Control) | Abutilon theophrasti | 10 mg/L | 50 |

| I-05 | Echinochloa crusgalli | 150 g/ha | Excellent |

| I-05 | A. theophrasti | 150 g/ha | Excellent |

These findings underscore the potential of this compound and its derivatives as lead structures for the discovery of new and effective agrochemicals. The ability to modify the substituents on the imidazole core allows for the optimization of herbicidal and fungicidal activity, selectivity, and environmental profile.

Future Directions and Perspectives in the Research of 1 Ethyl 1h Imidazole 5 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of 1-Ethyl-1H-imidazole-5-carboxylic acid and its analogs. These computational tools can dramatically accelerate the traditionally slow and costly process of drug discovery. drugtargetreview.comfrontiersin.org

Drug Discovery and Target Prediction: ML models, particularly deep neural networks and random forest classifiers, can be trained on vast datasets of known drug-target interactions to predict the biological targets of novel compounds. frontiersin.orgmdpi.com For this compound, AI can screen its structure against thousands of protein targets to generate a ranked list of potential interactions, guiding initial in vitro assays. mdpi.com This approach saves considerable time and resources by prioritizing the most probable mechanisms of action. frontiersin.org Techniques like quantitative structure-activity relationship (QSAR) modeling can further refine this process, building predictive models based on the physicochemical properties of the compound and its structural analogs to forecast bioactivity. jddhs.com

De Novo Design and Lead Optimization: Generative AI models can design novel derivatives of this compound tailored for enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By learning from the structural features of successful drugs, these algorithms can propose modifications to the core scaffold, such as altering substituents on the imidazole (B134444) ring or the ethyl group, to optimize interactions with a specific biological target. jocpr.com

Synthesis Planning: Computer-Assisted Synthesis Planning (CASP) integrated with AI is becoming an invaluable tool for organic chemists. nih.govmdpi.com AI-driven retrosynthesis programs can analyze the structure of this compound and propose multiple, efficient synthetic routes. nih.govnih.gov These tools can predict reaction outcomes, suggest optimal reagents and conditions, and even identify more sustainable or cost-effective pathways that a human chemist might overlook. nih.goviscientific.org

| AI/ML Application | Objective | Potential Impact | Relevant Techniques |

|---|---|---|---|

| Virtual Screening & Target ID | Identify potential biological targets. | Accelerates initial stages of discovery by focusing experimental work. jddhs.com | Deep Neural Networks, Support Vector Machines (SVM), Chemical Similarity Analysis. mdpi.com |

| QSAR Modeling | Predict bioactivity and properties of derivatives. | Guides lead optimization by correlating structure with activity. | Multiple Linear Regression, Random Forest. frontiersin.org |

| De Novo Drug Design | Generate novel, optimized analogs. | Creates new intellectual property with potentially superior therapeutic profiles. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). |

| Retrosynthesis Planning | Design efficient and sustainable synthesis routes. | Reduces development time and environmental impact of chemical synthesis. nih.goviscientific.org | Rule-based Expert Systems, Monte Carlo Tree Search, Neural Networks. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazole scaffold is a well-established pharmacophore, known to interact with a diverse range of biological targets. This provides a strong rationale for investigating this compound across multiple therapeutic areas. The presence of the carboxylic acid group can enhance solubility or provide a key interaction point with biological targets. numberanalytics.com

Anticancer Activity: Many imidazole-based compounds have shown potent anticancer activity by targeting key enzymes like kinases, histone deacetylases, and polymerases. researchgate.net Future research should involve screening this compound against a panel of cancer cell lines and related enzymatic assays. For instance, its structural similarity to certain kinase inhibitors suggests it could be evaluated against targets like BRAF or EGFR kinases.

Antimicrobial and Antifungal Potential: Imidazole derivatives are the cornerstone of many antifungal therapies (e.g., ketoconazole, miconazole) and also exhibit antibacterial properties. nih.gov Research into this compound should include its evaluation against clinically relevant bacterial and fungal pathogens, especially drug-resistant strains. Structure-guided optimization of related imidazole carboxylic acids has already yielded potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort antibiotics. nih.gov

Anti-inflammatory and CNS Disorders: The imidazole ring is present in compounds targeting histamine (B1213489) receptors (e.g., cimetidine) and angiotensin II receptors (e.g., losartan), indicating its potential in treating inflammatory conditions and cardiovascular diseases. numberanalytics.com Furthermore, the ability of small molecules to modulate neurotransmitter systems opens avenues for investigating this compound for central nervous system (CNS) disorders.

| Therapeutic Area | Known Imidazole Targets/Activity | Rationale for Exploration | Example Imidazole Drugs |

|---|---|---|---|

| Oncology | Kinase inhibition, p53-MDM2 interaction, PARP inhibition. researchgate.net | Potential to disrupt cancer cell signaling and proliferation. | Dacarbazine, Nilotinib |

| Infectious Diseases | Ergosterol synthesis inhibition, Metallo-β-lactamase inhibition. nih.govnih.gov | Broad-spectrum antimicrobial or antifungal activity is plausible. | Ketoconazole, Metronidazole |

| Inflammation & Cardiovascular | Histamine H2 receptor antagonism, Angiotensin II receptor antagonism. numberanalytics.com | Modulation of pathways involved in inflammation and blood pressure regulation. | Cimetidine, Losartan |

| Neurology | Modulation of various CNS receptors and enzymes. | Potential to address neurological disorders. | (Various research compounds) |

Advancements in Sustainable Synthesis and Process Chemistry

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. jocpr.comnexbioinc.com Future research on this compound must prioritize the development of sustainable and efficient manufacturing processes.

Green Synthetic Methods: Traditional methods for synthesizing heterocyclic compounds often rely on harsh conditions and hazardous solvents. researchgate.net Modern, greener alternatives are readily applicable to imidazole synthesis. rasayanjournal.co.inbohrium.com These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netnih.gov

Continuous Flow Chemistry: Performing reactions in a continuous flow system rather than in large batches improves safety, consistency, and efficiency, while minimizing waste. nexbioinc.comchemicalsknowledgehub.com This is particularly advantageous for scaling up production of an active pharmaceutical ingredient (API). chemicalsknowledgehub.com

Eco-Friendly Solvents and Catalysts: The use of biodegradable deep eutectic solvents (DESs) or water as the reaction medium can replace volatile organic solvents. nih.govnexbioinc.com Furthermore, developing catalysts based on earth-abundant metals or even biocatalysts (enzymes) offers a sustainable alternative to precious metal catalysts. jocpr.commdpi.com

Process Intensification: The goal of process intensification is to develop smaller, cleaner, and more energy-efficient manufacturing technologies. jocpr.com For this compound, this would involve designing a one-pot synthesis where multiple reaction steps are combined without isolating intermediates, saving time, materials, and energy. medcraveonline.comresearchgate.net Such methods have already been successfully developed for related imidazole carboxylate derivatives. researchgate.net

| Parameter | Traditional Batch Chemistry | Green/Continuous Chemistry |

|---|---|---|

| Solvents | Often relies on hazardous, volatile organic solvents. nexbioinc.com | Employs water, supercritical CO₂, or biodegradable deep eutectic solvents (DESs). nih.govnexbioinc.com |

| Energy Usage | High energy consumption due to prolonged heating/cooling cycles. nexbioinc.com | Reduced energy use via microwave irradiation or improved heat transfer in flow reactors. nih.govchemicalsknowledgehub.com |

| Safety | Higher risks associated with large volumes of hazardous materials. | Improved safety due to smaller reaction volumes and better process control. chemicalsknowledgehub.com |

| Waste Generation | Lower atom economy, produces more byproducts and waste. nexbioinc.com | Higher atom economy, reduced waste streams, and potential for catalyst recycling. nih.gov |

| Scalability | Scale-up can be complex and unpredictable. | More straightforward and predictable scale-up. chemicalsknowledgehub.com |

Interdisciplinary Research Collaborations for Comprehensive Compound Characterization

The successful development of a new therapeutic agent from a lead compound like this compound is a multifaceted challenge that no single discipline can solve alone. drugtargetreview.com Future progress will depend on building robust, interdisciplinary collaborations between academia, industry, and contract research organizations (CROs). drugtargetreview.comresearchgate.netnih.gov

A collaborative framework would integrate the expertise of various specialists:

Computational Chemists: Utilize AI/ML to predict targets, design derivatives, and propose synthetic routes, providing a theoretical foundation for experimental work. jddhs.comacs.org

Medicinal & Synthetic Chemists: Synthesize the parent compound and its AI-designed analogs, optimizing reaction pathways for purity and yield. nih.gov

Biologists & Pharmacologists: Perform in vitro and in vivo assays to validate predicted biological targets, determine efficacy, and characterize the mechanism of action.

Structural Biologists: Use techniques like X-ray crystallography or cryo-EM to determine the three-dimensional structure of the compound bound to its target, enabling structure-based drug design and further optimization. nih.gov

Process Chemists & Chemical Engineers: Develop and optimize the synthesis for large-scale, sustainable, and cost-effective production, ensuring that a successful drug candidate can be manufactured. chemicalsknowledgehub.com

Such collaborative models, often termed "open innovation," pool resources, share risks, and accelerate the translation of basic research into clinical applications. researchgate.netstarmind.ai Platforms and consortia that connect academic researchers with industry partners are crucial for providing the necessary funding, resources, and expertise to fully characterize and develop promising compounds like this compound. eu-openscreen.eu

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Ethyl-1H-imidazole-5-carboxylic acid with high purity?

A common approach involves alkylation of imidazole precursors followed by carboxylation. For example, ethylation of 1H-imidazole-5-carboxylic acid derivatives using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Purification often requires recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc:hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can researchers verify the structural identity of this compound?

Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (DMSO-d6) should show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) and imidazole protons (δ ~7.5–8.5 ppm).